N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide, also known as PHT-427, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in cancer treatment. This compound belongs to the class of thiazole-based compounds and is known to inhibit the activity of Akt, a protein kinase that plays a crucial role in cell survival and proliferation.
Wirkmechanismus
N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide exerts its anticancer effects by inhibiting the activity of Akt, a protein kinase that plays a crucial role in cell survival and proliferation. Akt is overexpressed in many types of cancer and is associated with increased tumor growth and resistance to chemotherapy. N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide binds to the PH domain of Akt, preventing its activation and downstream signaling. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to have several biochemical and physiological effects. In addition to its anticancer effects, N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to inhibit the proliferation of endothelial cells, which play a crucial role in angiogenesis (the formation of new blood vessels). N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In addition, N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has also been shown to enhance the efficacy of other cancer treatments, making it a potentially valuable addition to combination therapies.
However, there are also limitations to using N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide in lab experiments. It has been shown to have off-target effects, which may limit its specificity and efficacy. In addition, the optimal dosage and administration schedule of N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide have not been fully established, which may affect its effectiveness in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide. One area of research is the optimization of its chemical structure to improve its specificity and efficacy. Another area of research is the identification of biomarkers that can predict the response to N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide treatment. This may help to identify patients who are most likely to benefit from this treatment. In addition, there is a need for further preclinical and clinical studies to establish the optimal dosage and administration schedule of N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide and to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is a promising small molecule inhibitor that has shown potential in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the study of N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide, including the optimization of its chemical structure, the identification of biomarkers, and further preclinical and clinical studies. N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide represents a valuable addition to the arsenal of cancer treatments and may help to improve patient outcomes in the future.
Synthesemethoden
The synthesis of N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide involves several steps, including the preparation of 2-methyl-1,3-thiazole-4-carboxylic acid, 4-chloro-3-nitrobenzoic acid, and 4-hydroxybenzaldehyde, which are then reacted to form the final product. The synthesis process has been described in detail in several scientific publications, and the purity and yield of the compound have been optimized through various methods.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been extensively studied for its potential in cancer treatment. Several preclinical studies have shown that N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide inhibits the activity of Akt, leading to the induction of apoptosis (programmed cell death) in cancer cells. N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to be effective against a variety of cancer types, including breast cancer, prostate cancer, and glioblastoma. In addition, N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Eigenschaften
IUPAC Name |
N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-18-16(10-22-11)12-2-4-13(5-3-12)17(21)19-14-6-8-15(20)9-7-14/h2-10,20H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMCYIDKLJXDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.